molecular formula C13H7F3N4O3 B4969530 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine

Cat. No.: B4969530
M. Wt: 324.21 g/mol
InChI Key: NOTBIKCWMFOMFI-UHFFFAOYSA-N
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Description

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoxadiazole ring, which contribute to its distinct reactivity and applications in various fields.

Properties

IUPAC Name

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O3/c14-13(15,16)7-2-1-3-8(6-7)17-9-4-5-10(20(21)22)12-11(9)18-23-19-12/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTBIKCWMFOMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine typically involves multiple steps. One common method starts with the reaction of aniline with trifluoromethanesulfonic acid and copper(I) bromide to form trifluoromethylaniline. This intermediate is then nitrated using nitric acid to yield 4-nitro-3-(trifluoromethyl)aniline. The final step involves the cyclization of this intermediate with appropriate reagents to form the benzoxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-amino-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by modulating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-(trifluoromethyl)aniline
  • 4-nitro-3-(trifluoromethyl)phenol
  • 2-nitro-4-(trifluoromethyl)phenol

Uniqueness

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine is unique due to the presence of both a nitro group and a benzoxadiazole ring, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

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